Decylphenol

Description

Properties

CAS No. |

27157-66-0 |

|---|---|

Molecular Formula |

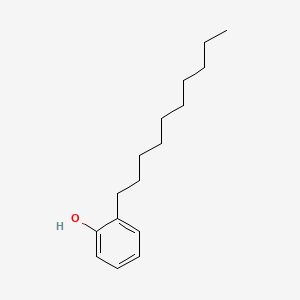

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2-decylphenol |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14,17H,2-9,12H2,1H3 |

InChI Key |

FDIPWBUDOCPIMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of phenol with decene (a ten-carbon alkene) in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the this compound product .

Industrial Production Methods: In industrial settings, this compound is produced using similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity phenol and decene, along with a suitable acid catalyst, such as sulfuric acid or hydrofluoric acid .

Chemical Reactions Analysis

Types of Reactions: Decylphenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding alkylbenzene.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alkylbenzenes.

Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

Decylphenol refers to a chemical compound with the molecular formula . It is also known as decyl-phenol . Search results highlight the broader family of alkylphenols, including this compound, in various industrial applications .

Note: The following information is based on the available search results. A comprehensive understanding of this compound applications would require access to specialized chemical databases and literature.

Alkylphenols: General Applications

This compound is part of a larger group of chemicals called alkylphenols. These are used in numerous industrial processes .

Key applications of alkylphenols:

- Surfactants and detergents : Alkylphenol ethoxylates (APEOs) are used as nonionic surfactants, detergents, and stabilizers in a wide array of applications, such as wetting agents, dispersants, emulsifiers, solubilizers, and foaming agents .

- Industrial materials processing : APEOs are important in the wet processing of industrial materials, finding use in the production of pulp and paper, textiles, coatings, agricultural pesticides, lubricant oils and fuels, and in the metal finishing and plastics industry .

- Polymer industry : Alkylphenols are used as intermediates in the polymer industry for the production of phenolic resins, plastics, and stabilizers .

- Mineral ore extraction : They are also used in the production of mineral ore extraction chemicals, specifically phenolic oximes .

Specific examples

- Nonylphenol ethoxylates : Nonylphenol is used as an intermediate in the production of nonylphenol ethoxylates . Major releases to the environment are expected from nonylphenol ethoxylate biodegradation due to discharge of surfactants and other nonylphenol ethoxylate products in domestic and industrial wastewater .

- Phenol/formaldehyde resins : Nonylphenol is used as a monomer in the production of phenol/formaldehyde resins, which are subsequently used in the production of paints and adhesives and as an additive in the rubber industry .

- Tri (4-nonylphenyl) phosphite (TNPP) production : Nonylphenol is used as an intermediate in the production of TNPP .

- Epoxy resins : Nonylphenol is used as a catalyst in curing epoxy resins production .

- Phenolic oxime production : Nonylphenol is used to manufacture phenolic oximes, which are used as a reagent for the extraction and purification of copper from ore .

Environmental Considerations

The use of alkylphenols and their ethoxylates (APEOs) has raised environmental concerns . APEOs can end up in wastewater through the discharge of surfactants and other APEO-containing products from domestic and industrial sources, leading to environmental release during biodegradation .

Scientific Research Involving Phenolic Compounds

While the search results do not provide specific case studies on this compound, they do highlight scientific research areas involving phenolic compounds in general:

- Diabetes research: Phenolic compounds are being studied for their potential role in managing diabetes due to their antioxidant and anti-inflammatory properties and their positive effects on glucose homeostasis .

- Extraction and purification: Research focuses on green technologies for extracting and purifying phenolic compounds from agri-food by-products, following a biorefinery scheme .

- Bioavailability: Encapsulation techniques using nanotechnology are being explored to improve the solubility and bioavailability of phenolic compounds .

Additional research

Further research could explore the specific applications of this compound in the context of:

Mechanism of Action

The mechanism of action of decylphenol is primarily related to its surfactant properties. It can interact with cell membranes, disrupting their structure and function. This disruption is due to the amphiphilic nature of this compound, which allows it to insert into lipid bilayers and alter membrane permeability. Additionally, this compound can interact with various molecular targets, including enzymes and receptors, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Alkylphenol Compounds

Alkylphenols vary in alkyl chain length, branching, and substitution patterns, which influence their physicochemical properties, applications, and regulatory status. Below is a comparative analysis of decylphenol with key analogues:

Table 1: Key Alkylphenols and Their Properties

Structural and Functional Differences

- Chain Length: Shorter chains (e.g., 4-tert-butylphenol, C4) enhance volatility and solubility in polar solvents, making them suitable for resin formulations . Longer chains (e.g., hexathis compound, C16) increase hydrophobicity, favoring use in lubricants and high-temperature stabilizers . this compound (C10) balances hydrophobicity and surfactant efficacy, outperforming nonylphenol (C9) in emulsion stability and wetting performance .

- Branching: Branched alkylphenols (e.g., nonylphenol) resist biodegradation, leading to environmental persistence and regulatory scrutiny . Linear-chain alkylphenols like this compound exhibit faster degradation but are less studied in regulatory frameworks .

Regulatory and Environmental Considerations

- Nonylphenol and 4-tert-butylphenol are listed as Substances of Very High Concern (SVHC) under EU REACH due to endocrine-disrupting and persistent properties .

Q & A

Q. How can researchers accurately determine Decylphenol concentrations in complex environmental matrices?

this compound analysis in environmental samples (e.g., water, soil) requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with fluorescence detection are commonly used due to their sensitivity and specificity . Sample pretreatment steps, such as solid-phase extraction (SPE) or liquid-liquid extraction, are critical to minimize matrix interference. Method validation should include spike-recovery tests and calibration with deuterated internal standards to ensure precision (RSD <15%) .

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

this compound’s potential toxicity necessitates strict safety protocols:

Q. What are the primary mechanisms of this compound’s interaction with biological systems?

Studies suggest this compound acts as an endocrine disruptor by binding to estrogen receptors (ER-α/β) with IC50 values ranging from 10<sup>−6</sup> to 10<sup>−8</sup> M . In vitro assays (e.g., MCF-7 cell proliferation) and molecular docking simulations are used to elucidate structure-activity relationships. Researchers should include positive controls (e.g., 17β-estradiol) and account for metabolic activation via liver microsomes .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity studies be systematically resolved?

Discrepancies in toxicity data (e.g., NOAEL vs. LOAEL values) often arise from variability in experimental models (e.g., rodent vs. zebrafish) or exposure durations. To resolve contradictions:

Q. What experimental designs optimize this compound synthesis for reproducibility and scalability?

Friedel-Crafts alkylation of phenol with decyl bromide is the primary synthesis route. Key considerations include:

- Catalyst selection: AlCl3 yields higher purity (>95%) but requires strict anhydrous conditions.

- Solvent optimization: Dichloromethane reduces side reactions compared to toluene.

- Scalability: Pilot-scale reactors should maintain a 1:1.2 molar ratio (phenol:decyl bromide) and monitor exothermic reactions .

Q. How can researchers model this compound’s long-term environmental fate under varying climatic conditions?

Use fugacity-based models (e.g., EQC Level III) to predict partitioning into air, water, and soil compartments. Input parameters must include:

- Hydrophobicity (log Kow ~5.8).

- Photodegradation half-life (t1/2 = 15–30 days under UV light).

- Biodegradation rates (aerobic: 20–40% mineralization in 28 days; anaerobic: <10%) . Validate models with field data from temperate vs. tropical regions to account for temperature-dependent degradation .

Q. What methodologies best characterize this compound’s degradation products in wastewater treatment systems?

Advanced oxidation processes (AOPs) like ozonation generate hydroxylated byproducts. Analytical workflows include:

- LC-QTOF-MS for non-targeted screening of transformation products.

- <sup>13</sup>C-isotope labeling to track carbon fate during degradation.

- Toxicity assays (e.g., Daphnia magna immobilization) to assess residual hazards .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s bioaccumulation factors across species?

Bioaccumulation factors (BAFs) vary due to lipid content and metabolic capacity. Standardize protocols by:

- Using OECD Test Guideline 305 for controlled exposure studies.

- Normalizing BAFs to organism lipid weight and environmental pH (affects ionization state).

- Cross-validating with in silico QSAR models (e.g., EPI Suite) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL to quantify uncertainty. Use Bayesian hierarchical models to integrate heterogeneous datasets and adjust for confounding variables (e.g., sex, age). Open-source tools like PROAST or BMDS are recommended .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance in studies involving this compound’s human health impacts?

- Obtain IRB approval for epidemiological studies, ensuring informed consent and data anonymization .

- Follow OECD guidelines for in vivo assays to minimize animal use (e.g., 3R principles) .

- Disclose conflicts of interest, particularly if funded by industries producing alkylphenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.